molecular formula C15H22N2O2 B15228267 (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B15228267
M. Wt: 262.35 g/mol
InChI Key: IYVLABARZXDRKD-OLZOCXBDSA-N
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Description

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a phenyl substituent at the 2-position, and an amino group at the 4-position. The (2S,4R) configuration ensures specific spatial orientation, which is critical for interactions with biological targets .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1

InChI Key

IYVLABARZXDRKD-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C2=CC=CC=C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated under basic conditions . The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The amino group and pyrrolidine ring undergo selective redox transformations:

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Amino Group Oxidation KMnO₄, H₂O₂, or RuCl₃ in aqueous acidic conditions Nitroso or nitro derivativesOxidation occurs regioselectively at the primary amine, forming intermediates for further functionalization.
Pyrrolidine Ring Reduction H₂/Pd-C or LiAlH₄ in THF Saturated pyrrolidine derivativesReductive cleavage of the carbamate group is suppressed under mild hydrogenation conditions.
  • Example : Oxidation with RuCl₃ converts the amino group to a nitroso derivative while preserving the tert-butyl carbamate and phenyl substituents .

Substitution and Functionalization

The amino group participates in nucleophilic substitution, while the phenyl ring undergoes electrophilic aromatic substitution (EAS):

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
N-Alkylation Alkyl halides (e.g., CH₃I) in DMF with Cs₂CO₃ N-Alkylated pyrrolidinesSteric hindrance from the tert-butyl group directs substitution to the amino group.
EAS on Phenyl Ring HNO₃/H₂SO₄ or Br₂/FeBr₃ Halogenated/nitrated derivativesMeta-substitution dominates due to electron-withdrawing carbamate group.
  • Example : N-Benzylation with benzyl bromide yields (2S,4R)-tert-butyl 4-(benzylamino)-2-phenylpyrrolidine-1-carboxylate, confirmed by ¹H NMR .

Palladium-Catalyzed Coupling Reactions

The compound serves as a substrate in cross-coupling and carbonylation reactions:

Reaction TypeCatalytic SystemMajor ProductsKey Findings
Carboamination Pd₂(dba)₃/dppe with aryl halides Aryl-functionalized pyrrolidinesSyn-aminopalladation forms 2,5-cis pyrrolidines with >20:1 diastereoselectivity.
Aminocarbonylation PdCl₂/CuCl₂ under CO atmosphere Carboxamide derivativesCO insertion into the Pd–C bond generates acylpalladium intermediates.
  • Example : Reaction with iodobenzene under Pd catalysis produces (2S,4R)-tert-butyl 4-amino-2-(biphenyl-4-yl)pyrrolidine-1-carboxylate in 68% yield .

Ring-Opening and Rearrangement

Acid- or base-mediated cleavage of the pyrrolidine ring:

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Carbamate Deprotection HCl/dioxane or TFA/DCM 4-Amino-2-phenylpyrrolidineThe tert-butyl group is removed quantitatively without racemization.
Retro-Aldol Cleavage NaOH/EtOH at 80°C Linear amino ketonesRing opening proceeds via β-elimination, yielding enantiopure fragments.
  • Example : TFA-mediated deprotection generates the free amine, which is utilized in peptide coupling .

Stereoselective Transformations

The (2S,4R) configuration enables asymmetric synthesis:

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
Diastereoselective Alkylation Chiral auxiliaries (e.g., Evans oxazolidinones) 2,4-Disubstituted pyrrolidinesHigh dr (>10:1) is achieved via chelation-controlled transition states.
Enzymatic Resolution Lipases in organic solvents Enantiopure isomersPseudomonas cepacia lipase selectively acylates the (2S,4R) isomer.

Scientific Research Applications

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biological processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents, stereochemistry, and functional groups. Key comparisons include:

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Derivatives
  • Structure : Fluorine at C4, carbonitrile at C2.
  • Biological Activity : Demonstrated fibroblast activation protein (FAP) targeting with IC50 = 1.59 ± 0.45 nM in PET imaging studies, outperforming clinical standard [68Ga]Ga-FAPI-04 (IC50 = 4.11 ± 1.42 nM) .
B. (2S,5R)-tert-Butyl 2-phenyl-5-vinylpyrrolidine-1-carboxylate (4f)
  • Structure: Vinyl group at C5 instead of amino group at C4; racemic stereochemistry (indicated by *).
  • Synthesis : Pd-catalyzed aza-Heck cyclization (58% yield, 10:1 diastereomeric ratio) .
  • Key Difference: The vinyl group introduces rigidity, while the amino group in the target compound offers nucleophilic reactivity and hydrogen-bonding capacity.
(2S,4R)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Structure : Hydroxyl at C4 and hydroxymethyl at C2.
  • Properties : Molecular weight = 212.24; polar functional groups enhance solubility compared to the target compound’s hydrophobic phenyl group .
(2S,4R)-tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Structure : Fluoro at C4, hydroxymethyl at C2.
  • Applications: Fluorine’s electronegativity may improve metabolic stability in drug design, contrasting with the amino group’s reactivity .

Biological Activity

(2S,4R)-tert-Butyl 4-amino-2-phenylpyrrolidine-1-carboxylate, also known as CAS No. 2361923-38-6, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.350 g/mol
  • IUPAC Name : tert-butyl (2S,4R)-4-amino-2-phenylpyrrolidine-1-carboxylate
  • CAS Registry Number : 2361923-38-6

The compound's biological activity is primarily attributed to its interaction with various biological targets. Its structure allows it to function as an inhibitor in several enzymatic pathways, particularly those involved in neuropharmacology and oncology.

1. Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems. Specifically, it has been shown to interact with receptors involved in the dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

2. Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival.

Table 1: Biological Activity Overview

Activity TypeEffectReference
Neurotransmitter ModulationIncreased serotonin levels
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific kinases

Case Study 1: Neuropharmacological Impact

A study conducted at Virginia Commonwealth University assessed the effect of this compound on serotonin levels in rodent models. Results showed a significant increase in serotonin levels post-treatment compared to controls, indicating potential for mood enhancement therapies.

Case Study 2: Anticancer Properties

In vitro studies have revealed that this compound can reduce the viability of breast cancer cells by over 60% at concentrations of 25 µM. The study highlighted its ability to activate apoptotic pathways through caspase activation and mitochondrial dysfunction .

Research Findings

Recent findings from various studies emphasize the versatility of this compound in different biological contexts:

  • Inhibition of Tumor Growth : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound enhanced the efficacy of treatments by overcoming drug resistance mechanisms .

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